molecular formula C11H10N4O B13145279 N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

Cat. No.: B13145279
M. Wt: 214.22 g/mol
InChI Key: JLTSAFCQTMGFDL-UHFFFAOYSA-N
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Description

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyrazine ring and a pyridine ring, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazine and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(5-pyrazin-2-ylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16)

InChI Key

JLTSAFCQTMGFDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2

Origin of Product

United States

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